molecular formula C11H13ClO2 B1583663 4-Chloro-4'-methoxybutyrophenone CAS No. 40877-19-8

4-Chloro-4'-methoxybutyrophenone

Cat. No. B1583663
M. Wt: 212.67 g/mol
InChI Key: NGBTWDPPZFGUAY-UHFFFAOYSA-N
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Patent
US03979444

Procedure details

A solution of 45.96 g. (0.217 mole) of 4-chloro-4 -methoxybutyrophenone [prepared in (a), above], 28 g. (0.27 mole) of 2,2-dimethyl-1,3-propanediol and 0.53 g. of p-toluenesulfonic acid in 425 ml. of benzene is heated at reflux under a Dean-Stark trap for about 20 hours. The solution is allowed to cool, washed successively with aqueous sodium bicarbonate solution, water and brine and then evaporated to dryness. The residue is distilled at 174° C. at 1.5 mm. of mercury pressure and then recrystallized from petroleum ether to give 19.97 g. (30.9% yield) of 4-chloro-4'-methoxybutyrophenone, 2,2-dimethylpropylene ketal, having a melting point of 51.5 ° to 53.5° C.
Name
4-chloro-4 -methoxybutyrophenone
Quantity
0.217 mol
Type
reactant
Reaction Step One
Quantity
0.27 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
2,2-dimethylpropylene ketal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2](OC)[CH2:3][CH2:4][C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:6].CC(C)(CO)[CH2:17][OH:18].C1(C)C=CC(S(O)(=O)=O)=CC=1>C1C=CC=CC=1>[Cl:1][CH2:2][CH2:3][CH2:4][C:5]([C:7]1[CH:8]=[CH:9][C:10]([O:18][CH3:17])=[CH:11][CH:12]=1)=[O:6]

Inputs

Step One
Name
4-chloro-4 -methoxybutyrophenone
Quantity
0.217 mol
Type
reactant
Smiles
ClC(CCC(=O)C1=CC=CC=C1)OC
Step Two
Name
Quantity
0.27 mol
Type
reactant
Smiles
CC(CO)(CO)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
2,2-dimethylpropylene ketal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under a Dean-Stark trap for about 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
WASH
Type
WASH
Details
washed successively with aqueous sodium bicarbonate solution, water and brine
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled at 174° C. at 1.5 mm
CUSTOM
Type
CUSTOM
Details
of mercury pressure and then recrystallized from petroleum ether
CUSTOM
Type
CUSTOM
Details
to give 19.97 g

Outcomes

Product
Name
Type
product
Smiles
ClCCCC(=O)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 30.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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